molecular formula C7H7BrClNO2S B1383667 5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide CAS No. 2060053-34-9

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide

Cat. No. B1383667
CAS RN: 2060053-34-9
M. Wt: 284.56 g/mol
InChI Key: VHHPMSSZMALXFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide can be represented by the molecular formula C7H7BrClNO2S. The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Complex Formation and Structural Analysis

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide has been utilized as a ligand in the synthesis of novel complexes. For instance, the sulfonamide Schiff base ligand has been used to construct two novel complexes with copper (II), both forming 1-D supramolecular architectures by π–π stacking interactions. These complexes are characterized using X-ray single-crystal diffraction, elemental analysis, FT-IR, and UV–Vis techniques. Their crystallographic data suggest monoclinic structures with different space groups and unit cell parameters, revealing intricate molecular architectures (Li et al., 2011).

Biological Evaluation and Metal Complexes

The compound has been a cornerstone in the synthesis of sulfonamide-derived ligands and their transition metal complexes, including cobalt(II), copper(II), nickel(II), and zinc(II). These complexes have been extensively characterized through various methods, including magnetic susceptibility and conductivity measurements, spectral analysis (IR, NMR, electronic, mass spectrometry), and analytical data (CHN analysis). Notably, the ligand and its metal complexes exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, highlighting their potential in therapeutic applications (Chohan & Shad, 2011).

Molecular Structure and Conformation Studies

The molecular structure and conformational properties of related sulfonamide compounds have been studied using gas electron diffraction (GED) and quantum chemical methods. These studies predict the existence of various conformers and provide insights into the molecular orientation and stability of these structures. The research delineates the possible conformations and their energy favorability, contributing to our understanding of the compound's structural dynamics (Petrov et al., 2008).

Catalytic and Chemical Synthesis Applications

The compound and its derivatives have shown significant applications in catalysis and chemical synthesis. For instance, its use in the catalytic synthesis of carbamato-alkyl-2-naphthols and thioamido-alkyl-2-naphthols, as well as its role in enhancing the reaction rate of sulfonamide antibiotics chlorination, showcases its versatility and effectiveness in various chemical reactions. These studies provide valuable insights into reaction mechanisms and the potential for designing more efficient catalysts and reaction pathways (Khazaei et al., 2015).

properties

IUPAC Name

5-bromo-4-chloro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHPMSSZMALXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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